molecular formula C11H6ClF2NO2 B3031266 Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate CAS No. 219949-93-6

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate

Cat. No.: B3031266
CAS No.: 219949-93-6
M. Wt: 257.62 g/mol
InChI Key: XPAFKCKYJFPOFY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic functions. This interaction is crucial for its role in biochemical reactions, as it can modulate the activity of these enzymes and affect the overall metabolic processes within the cells.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . This disruption is primarily due to its ability to inhibit key enzymes involved in bacterial metabolism, leading to a decrease in energy production and ultimately cell death. Additionally, the compound can affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in bacterial growth and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. Its degradation can lead to a decrease in its effectiveness, impacting its long-term effects on cells. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental to cellular function. These findings highlight the importance of determining the optimal dosage for achieving the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes involved in bacterial metabolism, leading to a decrease in energy production and affecting overall metabolic activity. Additionally, the compound can interact with cofactors, influencing their availability and activity within the cells. These interactions are crucial for its role in modulating metabolic pathways and affecting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for its distribution within the cells and tissues, affecting its overall biochemical activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For instance, it can accumulate in the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in various cellular processes. This subcellular localization is crucial for its biochemical activity, as it determines the specific interactions and effects within the cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dichloro-5H-1,2,3-dithiazolium chloride with Meldrum’s acid, followed by treatment with 4-fluoroaniline . The reaction conditions often require the use of a base and an appropriate solvent to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both chlorine and fluorine atoms, along with the carboxylate ester group, makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAFKCKYJFPOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650413
Record name Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219949-93-6
Record name Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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